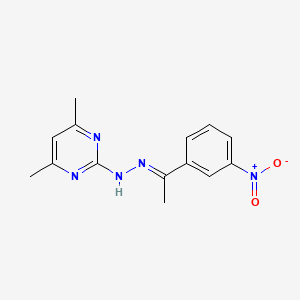
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide, also known as MTNB, is a synthetic compound that has been studied for its potential pharmacological properties. This compound is a member of the benzamide family and has been found to have an impact on various biological processes.
Mecanismo De Acción
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide inhibits the activity of FAAH by binding to the enzyme's active site. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels. Endocannabinoids are involved in various physiological processes, including pain sensation, appetite regulation, and immune function. By increasing endocannabinoid levels, this compound may have an impact on these processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of effects on the body. Studies have found that it can reduce pain sensation in animal models, suggesting that it may have potential as a pain reliever. It has also been shown to have an impact on appetite regulation, with some studies suggesting that it may reduce food intake. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in treating inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has several advantages as a research tool. It is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes or receptors. This specificity makes it a useful tool for studying the endocannabinoid system. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, its effects on the body may be influenced by factors such as dose and route of administration, which can make it challenging to interpret results.
Direcciones Futuras
There are several directions for future research on 2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide. One area of interest is its potential as a pain reliever. Further studies are needed to determine its effectiveness in treating different types of pain and to explore its mechanisms of action. Additionally, this compound may have potential as a treatment for inflammatory conditions. Further research is needed to explore its anti-inflammatory effects and to determine its safety and efficacy in human subjects. Finally, this compound may have potential as a tool for studying the endocannabinoid system. Future studies could explore its effects on different aspects of the system and its potential for use in drug discovery.
Métodos De Síntesis
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted to 2-methoxybenzoyl chloride. This compound is then reacted with 3-methoxy-5,6,7,8-tetrahydro-2-naphthol to form the desired product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has been studied for its potential use in treating various medical conditions. It has been found to have an impact on the endocannabinoid system, which is involved in regulating various physiological processes. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body.
Propiedades
IUPAC Name |
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-5-9-15(17)19(21)20-16-11-13-7-3-4-8-14(13)12-18(16)23-2/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPUJYZLZMSXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C3CCCCC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)




![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)

